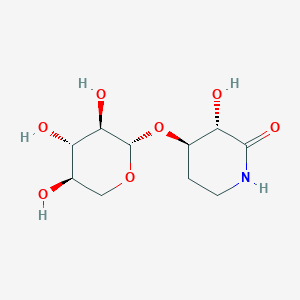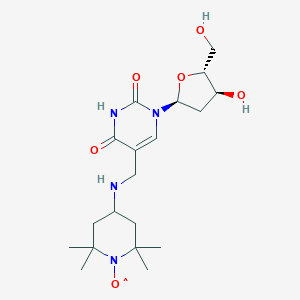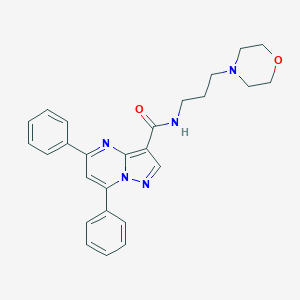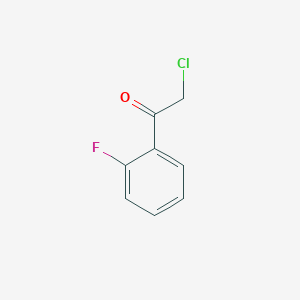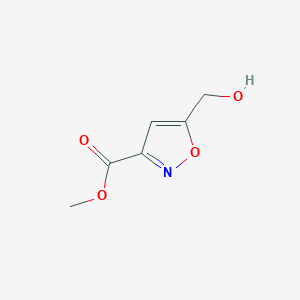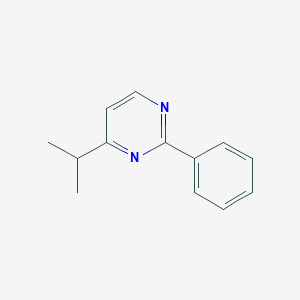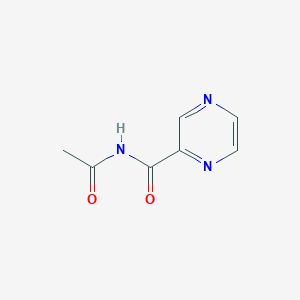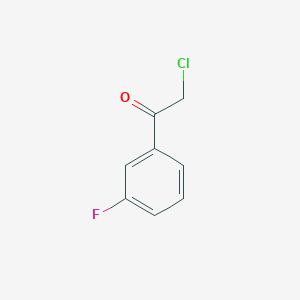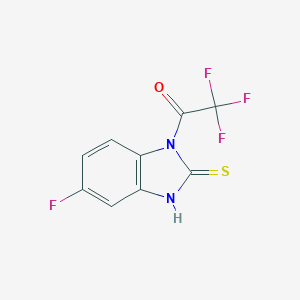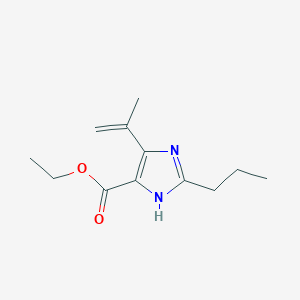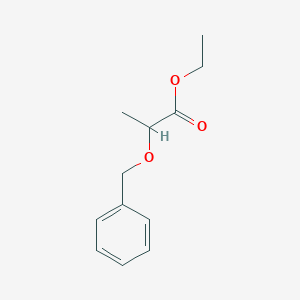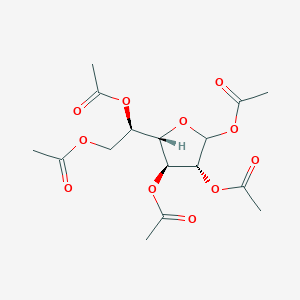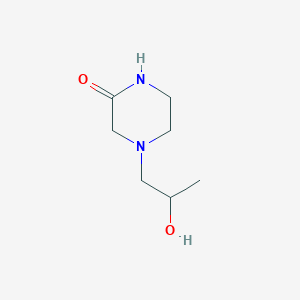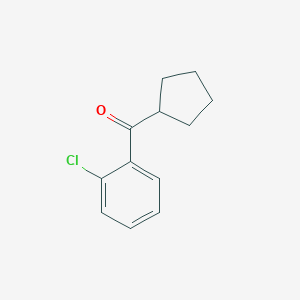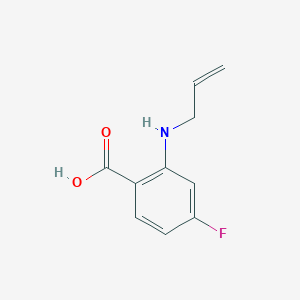
N-allyl-4-fluoroanthranilic acid
Overview
Description
N-allyl-4-fluoroanthranilic acid, also known as AFA, is a chemical compound that has been widely studied for its potential biological applications. AFA is a derivative of anthranilic acid, an aromatic amino acid that is a precursor to tryptophan, an essential amino acid in humans. AFA has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of N-allyl-4-fluoroanthranilic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-allyl-4-fluoroanthranilic acid has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical And Physiological Effects
N-allyl-4-fluoroanthranilic acid has been shown to have various biochemical and physiological effects, including the inhibition of enzymes involved in the biosynthesis of tryptophan, an essential amino acid in humans. N-allyl-4-fluoroanthranilic acid has also been shown to have antioxidant properties, which could be useful in the prevention of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-allyl-4-fluoroanthranilic acid in lab experiments is its relatively simple synthesis process, which makes it easy to produce in large quantities. N-allyl-4-fluoroanthranilic acid also has a wide range of potential applications, making it a versatile compound for research. However, one limitation of using N-allyl-4-fluoroanthranilic acid is its potential toxicity, which could limit its use in certain applications.
Future Directions
There are several future directions for research on N-allyl-4-fluoroanthranilic acid, including the development of new drugs based on its antibacterial, antifungal, and antitumor properties. Further research is also needed to fully understand the mechanism of action of N-allyl-4-fluoroanthranilic acid and its potential applications in the prevention and treatment of various diseases. Additionally, research on the potential toxicity of N-allyl-4-fluoroanthranilic acid is needed to ensure its safe use in various applications.
Scientific Research Applications
N-allyl-4-fluoroanthranilic acid has been studied extensively for its potential applications in the field of medicine and biotechnology. It has been shown to have antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. N-allyl-4-fluoroanthranilic acid has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
properties
CAS RN |
128992-69-8 |
|---|---|
Product Name |
N-allyl-4-fluoroanthranilic acid |
Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
4-fluoro-2-(prop-2-enylamino)benzoic acid |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-12-9-6-7(11)3-4-8(9)10(13)14/h2-4,6,12H,1,5H2,(H,13,14) |
InChI Key |
IXJOVYJNXHXTAF-UHFFFAOYSA-N |
SMILES |
C=CCNC1=C(C=CC(=C1)F)C(=O)O |
Canonical SMILES |
C=CCNC1=C(C=CC(=C1)F)C(=O)O |
synonyms |
Benzoic acid, 4-fluoro-2-(2-propenylamino)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

